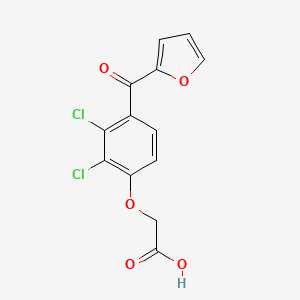
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is a chemical compound with a complex structure that includes both chlorinated phenoxy and furoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- typically involves the reaction of 2,3-dichlorophenol with furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids.
Reduction: The chlorinated phenoxy group can be reduced to form phenolic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Phenolic compounds and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Ethacrynic acid: A diuretic with a similar chlorinated phenoxy structure but different pharmacological effects.
Uniqueness
Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is unique due to the presence of both chlorinated phenoxy and furoyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
55901-72-9 |
|---|---|
Molekularformel |
C13H8Cl2O5 |
Molekulargewicht |
315.10 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(furan-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5/c14-11-7(13(18)9-2-1-5-19-9)3-4-8(12(11)15)20-6-10(16)17/h1-5H,6H2,(H,16,17) |
InChI-Schlüssel |
ICGCGLGUMNPSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


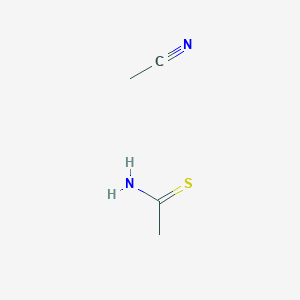

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
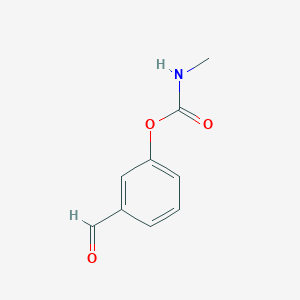
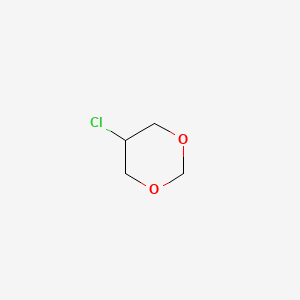
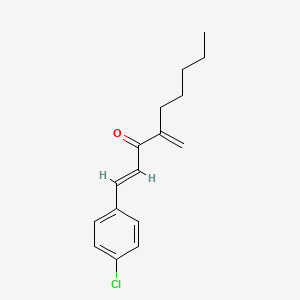
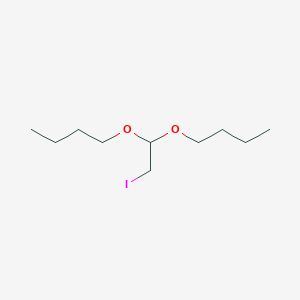
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
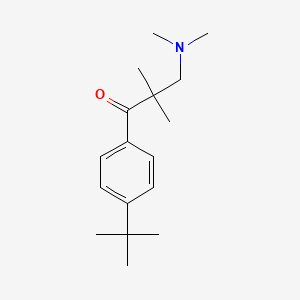

![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
